10-Gingerol
10-Gingerol
(10)-Gingerol is a beta-hydroxy ketone, a member of phenols and a monomethoxybenzene.
(10)-Gingerol is a natural product found in Zingiber officinale with data available.
See also: Ginger (part of).
(10)-Gingerol is a natural product found in Zingiber officinale with data available.
See also: Ginger (part of).
Brand Name:
Vulcanchem
CAS No.:
23513-15-7
VCID:
VC0515650
InChI:
InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3/t18-/m0/s1
SMILES:
CCCCCCCCC[C@H](O)CC(CCC1=CC=C(O)C(OC)=C1)=O
Molecular Formula:
C21H34O4
Molecular Weight:
350.5 g/mol
10-Gingerol
CAS No.: 23513-15-7
Inhibitors
VCID: VC0515650
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | (10)-Gingerol is a beta-hydroxy ketone, a member of phenols and a monomethoxybenzene. (10)-Gingerol is a natural product found in Zingiber officinale with data available. See also: Ginger (part of). |
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CAS No. | 23513-15-7 |
Product Name | 10-Gingerol |
Molecular Formula | C21H34O4 |
Molecular Weight | 350.5 g/mol |
IUPAC Name | (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one |
Standard InChI | InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3/t18-/m0/s1 |
Standard InChIKey | AIULWNKTYPZYAN-SFHVURJKSA-N |
Isomeric SMILES | CCCCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
SMILES | CCCCCCCCC[C@H](O)CC(CCC1=CC=C(O)C(OC)=C1)=O |
Canonical SMILES | CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Appearance | Oil |
Melting Point | Mp 45-46 ° 45-46°C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (6)-gingerol 10-gingerol 6-gingerol gingerol |
Reference | 1: Joo JH, Hong SS, Cho YR, Seo DW. 10-Gingerol inhibits proliferation and invasion of MDA-MB-231 breast cancer cells through suppression of Akt and p38MAPK activity. Oncol Rep. 2016 Feb;35(2):779-84. doi: 10.3892/or.2015.4405. PubMed PMID: 26554741. 2: Bernard M, Furlong SJ, Power Coombs MR, Hoskin DW. Differential Inhibition of T Lymphocyte Proliferation and Cytokine Synthesis by [6]-Gingerol, [8]-Gingerol, and [10]-Gingerol. Phytother Res. 2015 Nov;29(11):1707-13. doi: 10.1002/ptr.5414. PubMed PMID: 26178781. 3: Ryu MJ, Chung HS. [10]-Gingerol induces mitochondrial apoptosis through activation of MAPK pathway in HCT116 human colon cancer cells. In Vitro Cell Dev Biol Anim. 2015 Jan;51(1):92-101. doi: 10.1007/s11626-014-9806-6. PubMed PMID: 25148824. 4: Ho SC, Chang KS, Lin CC. Anti-neuroinflammatory capacity of fresh ginger is attributed mainly to 10-gingerol. Food Chem. 2013 Dec 1;141(3):3183-91. doi: 10.1016/j.foodchem.2013.06.010. PubMed PMID: 23871076. 5: Chen H, Soroka DN, Haider J, Ferri-Lagneau KF, Leung T, Sang S. [10]-Gingerdiols as the major metabolites of [10]-gingerol in zebrafish embryos and in humans and their hematopoietic effects in zebrafish embryos. J Agric Food Chem. 2013 Jun 5;61(22):5353-60. doi: 10.1021/jf401501s. PubMed PMID: 23701129; PubMed Central PMCID: PMC3840088. 6: Sadakane C, Muto S, Nakagawa K, Ohnishi S, Saegusa Y, Nahata M, Hattori T, Asaka M, Takeda H. 10-Gingerol, a component of rikkunshito, improves cisplatin-induced anorexia by inhibiting acylated ghrelin degradation. Biochem Biophys Res Commun. 2011 Sep 2;412(3):506-11. doi: 10.1016/j.bbrc.2011.08.002. PubMed PMID: 21846463. 7: Dugasani S, Pichika MR, Nadarajah VD, Balijepalli MK, Tandra S, Korlakunta JN. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol. J Ethnopharmacol. 2010 Feb 3;127(2):515-20. doi: 10.1016/j.jep.2009.10.004. PubMed PMID: 19833188. 8: Chen CY, Li YW, Kuo SY. Effect of [10]-gingerol on [ca2+]i and cell death in human colorectal cancer cells. Molecules. 2009 Mar 2;14(3):959-69. doi: 10.3390/molecules14030959. PubMed PMID: 19255554. 9: Wang W, Li CY, Wen XD, Li P, Qi LW. Simultaneous determination of 6-gingerol, 8-gingerol, 10-gingerol and 6-shogaol in rat plasma by liquid chromatography-mass spectrometry: Application to pharmacokinetics. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Mar 15;877(8-9):671-9. doi: 10.1016/j.jchromb.2009.01.021. PubMed PMID: 19201263. 10: Park M, Bae J, Lee DS. Antibacterial activity of [10]-gingerol and [12]-gingerol isolated from ginger rhizome against periodontal bacteria. Phytother Res. 2008 Nov;22(11):1446-9. doi: 10.1002/ptr.2473. PubMed PMID: 18814211. 11: Zick SM, Djuric Z, Ruffin MT, Litzinger AJ, Normolle DP, Alrawi S, Feng MR, Brenner DE. Pharmacokinetics of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol and conjugate metabolites in healthy human subjects. Cancer Epidemiol Biomarkers Prev. 2008 Aug;17(8):1930-6. doi: 10.1158/1055-9965.EPI-07-2934. PubMed PMID: 18708382; PubMed Central PMCID: PMC2676573. 12: Lee S, Khoo C, Halstead CW, Huynh T, Bensoussan A. Liquid chromatographic determination of 6-, 8-, 10-gingerol, and 6-shogaol in ginger (Zingiber officinale) as the raw herb and dried aqueous extract. J AOAC Int. 2007 Sep-Oct;90(5):1219-26. PubMed PMID: 17955965. 13: Schwertner HA, Rios DC. High-performance liquid chromatographic analysis of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol in ginger-containing dietary supplements, spices, teas, and beverages. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Sep 1;856(1-2):41-7. PubMed PMID: 17561453. 14: Nagoshi C, Shiota S, Kuroda T, Hatano T, Yoshida T, Kariyama R, Tsuchiya T. Synergistic effect of [10]-gingerol and aminoglycosides against vancomycin-resistant enterococci (VRE). Biol Pharm Bull. 2006 Mar;29(3):443-7. PubMed PMID: 16508142. |
PubChem Compound | 168115 |
Last Modified | Aug 15 2023 |
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